molecular formula C4H2Cl2F6 B1304682 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane CAS No. 384-54-3

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1304682
CAS No.: 384-54-3
M. Wt: 234.95 g/mol
InChI Key: DRNMSWBRUAIIJO-UHFFFAOYSA-N
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Description

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is an organofluorine compound with the molecular formula C4H2Cl2F6. It is characterized by the presence of two chlorine atoms and six fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of hexafluorobutene. One common method is the chlorination of 1,1,1,4,4,4-hexafluorobutene using chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully monitored to optimize yield and purity. The final product is purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of chlorine and fluorine atoms, which imparts high stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials .

Properties

IUPAC Name

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNMSWBRUAIIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378848
Record name 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-54-3
Record name 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dichlorohexafluorobut-2-ene 300 g) and iodine 150 g) were charged into a 1 liter stirred autoclave. The autoclave was sealed, cooled and evacuated. It was then charged with hydrogen to 500 psi at room temperature. The autoclave was heated to 260° C. and the hydrogen pressure was increased to 1500 psi. The temperature was held at 260° C. with periodic additions of hydrogen to maintain a pressure of 1500 psi. After 15 hours no more hydrogen was being consumed by the reaction. The temperature was held for an additional six hours and then the clave was cooled and the gases were vented. The liquid was washed with water, saturated sodium thiosulfate solution, and then analyzed by GC/IR. Analysis showed that it contained 0.5% 1,1,1,4,4,4-hexafluorobutane, 85% 2 chloro-1,1,1,4,4,4-hexafluorobutane, and 13.5% of 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers. Distillation on a concentric tube column gave 78 g of 2-chloro-1,1,1,4,4,4-hexafluorobutane, and 25 g of 2,3 -dichloro-1,1,1,4,4,4-hexafluorobutane as two isomers.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
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2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
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2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
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